7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline
Description
7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a bromo group at the 7th position and an ethyl-pyrazolyl group at the 2nd position. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Properties
IUPAC Name |
7-bromo-2-(1-ethylpyrazol-4-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4/c1-2-18-8-9(6-16-18)13-7-15-11-4-3-10(14)5-12(11)17-13/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRACZWBYRAVTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1,2-phenylenediamine and 1-ethyl-4-pyrazolecarboxaldehyde.
Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as triethylamine, in a solvent like ethanol. The reaction is typically carried out under reflux conditions.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and yield. This often involves:
Batch Reactors: Using large batch reactors to handle significant quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Utilizing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substituted Quinoxalines: Products with various functional groups replacing the bromo group.
Oxidized/Reduced Derivatives: Compounds with altered oxidation states of the quinoxaline core.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Research: Potential use in developing anticancer drugs due to its ability to inhibit certain enzymes.
Medicine
Drug Development: Investigated for its potential in treating diseases like cancer and infections.
Pharmacological Studies: Used in studies to understand its interaction with biological targets.
Industry
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: Similar structure but with a methyl group instead of an ethyl group.
2-(1-Ethyl-1H-pyrazol-4-yl)quinoxaline: Lacks the bromo substitution.
7-Chloro-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline: Chlorine instead of bromine at the 7th position.
Uniqueness
Substitution Pattern: The specific substitution pattern of 7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline imparts unique electronic and steric properties, influencing its reactivity and biological activity.
Biological Activity: The combination of the bromo and ethyl-pyrazolyl groups may enhance its activity against certain biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of 7-Bromo-2-(1-ethyl-1H-pyrazol-4-yl)quinoxaline, covering its synthesis, reactions, applications, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
